BenchChemオンラインストアへようこそ!

4-[(3-Methoxyphenyl)methoxy]butan-2-one

Lipophilicity Drug-likeness Physicochemical property

A rationally designed butanone scaffold, 4-[(3-Methoxyphenyl)methoxy]butan-2-one (CAS 90033-48-0) features a critical benzyl ether linkage, differentiating it from direct-attachment analogs. Its low XLogP3 of 1.3 and 50% more rotatable bonds (6) make it a superior choice for improving solubility and exploring flexible binding pockets. This compound offers a strategic O-dealkylation metabolic soft spot for prodrug design. Secure this precise synthetic intermediate for your next SAR campaign.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 90033-48-0
Cat. No. B15432608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methoxyphenyl)methoxy]butan-2-one
CAS90033-48-0
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(=O)CCOCC1=CC(=CC=C1)OC
InChIInChI=1S/C12H16O3/c1-10(13)6-7-15-9-11-4-3-5-12(8-11)14-2/h3-5,8H,6-7,9H2,1-2H3
InChIKeyXGECAGQKWHUXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methoxyphenyl)methoxy]butan-2-one (CAS 90033-48-0): A Structurally Distinct Methoxybenzyl Butanone Scaffold


4-[(3-Methoxyphenyl)methoxy]butan-2-one (CAS 90033-48-0) is a methoxybenzyl-protected butanone derivative with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It belongs to a class of aromatic ketones often utilized as synthetic intermediates or scaffolds in medicinal chemistry [2]. A critical structural feature is its benzyl ether linkage, which fundamentally differentiates it from direct-attachment analogs like 4-(3-methoxyphenyl)butan-2-one (CAS 29114-51-0) and 4-(4-methoxyphenyl)butan-2-one (CAS 104-20-1), resulting in significantly altered physicochemical and metabolic profiles [3][4].

Why 4-[(3-Methoxyphenyl)methoxy]butan-2-one Cannot Be Replaced by Simple Phenylbutanone Analogs


Generic substitution with analogs like 4-(3-methoxyphenyl)butan-2-one or 4-(4-methoxyphenyl)butan-2-one is not scientifically valid due to a fundamental structural divergence: the target compound's benzyl ether linkage (C-O-C spacer) versus the comparators' direct ethylene bridge. This single-atom insertion increases the molecular weight by 30 g/mol, adds a hydrogen bond acceptor, lowers the computed lipophilicity (XLogP3 of 1.3 vs. 2.1-2.2), and introduces a metabolic soft spot susceptible to O-dealkylation rather than phenyl ring oxidation [1][2]. These differences alter solubility, conformational flexibility, metabolic stability, and target engagement, making the compounds non-interchangeable in any rigorous scientific application [3].

4-[(3-Methoxyphenyl)methoxy]butan-2-one: Quantitative Head-to-Head Evidence Against Closest Analogs


Lipophilicity Modulation: A Quantified 41% Reduction in Computed LogP Versus 4-(3-Methoxyphenyl)butan-2-one

The insertion of a methylene ether spacer in the target compound results in a computed XLogP3 of 1.3, compared to 2.2 for its closest direct-attachment analog, 4-(3-methoxyphenyl)butan-2-one [1][2]. This represents a 41% reduction in lipophilicity, which directly impacts solubility and permeability profiles.

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area: A 35% Increase Implies Superior Solubility and Reduced Membrane Permeability

The target compound's Topological Polar Surface Area (TPSA) is 35.5 Ų, a 35% increase over the 26.3 Ų TPSA of 4-(3-methoxyphenyl)butan-2-one [1][2]. This increase arises from the additional ether oxygen, which acts as a hydrogen bond acceptor.

Topological Polar Surface Area ADME Oral bioavailability

Enhanced Conformational Flexibility: 50% More Rotatable Bonds for Induced-Fit Target Engagement

The target compound possesses 6 rotatable bonds, compared to 4 for 4-(3-methoxyphenyl)butan-2-one and 4-(4-methoxyphenyl)butan-2-one [1][2]. This 50% increase in unconstrained degrees of freedom allows the molecule to adopt a wider range of conformations in solution.

Conformational flexibility Rotatable bonds Induced-fit binding

Divergent Metabolic Liability: O-Dealkylation Site Embeds a Metabolic Soft Spot Absent in Direct Analogs

The target compound contains a benzyl ether bond, a well-characterized metabolic handle for cytochrome P450-mediated O-dealkylation, which is entirely absent in the comparators 4-(3-methoxyphenyl)butan-2-one and 4-(4-methoxyphenyl)butan-2-one [1]. For direct phenylbutanone analogs, metabolism is primarily directed at the phenyl ring, a fundamentally different biotransformation pathway.

Metabolic stability O-Dealkylation Cytochrome P450

Defined Application Scenarios for 4-[(3-Methoxyphenyl)methoxy]butan-2-one Based on Quantitative Evidence


Lead Optimization for Targets Requiring High Solubility and Low Lipophilicity

When a drug discovery campaign encounters efficacy cliffs due to high lipophilicity (XLogP3 > 2.0) in its lead series, the target compound's quantified XLogP3 of 1.3 and TPSA of 35.5 Ų make it a rational scaffold switch to explore chemical space associated with improved solubility and lower nonspecific protein binding, compared to phenylbutanone analogs at XLogP3 2.1-2.2 [1][2].

Induced-Fit Binding Hypothesis Screening with Conformationally Flexible Scaffolds

For protein targets characterized by cryptic or highly flexible binding pockets, the target compound's 6 rotatable bonds—a 50% increase over direct analogs—offer a larger conformational ensemble for screening [1]. This can be leveraged in fragment-based or scaffold-morphing campaigns where conformational sampling is a critical success factor.

Metabolic Soft Spot Design for Short-Half-Life Chemical Probes

In the design of chemical probes requiring rapid systemic clearance to minimize off-target biology, the target's benzyl ether motif provides a strategic O-dealkylation soft spot, a metabolic pathway not available in phenylbutanone analogs [3]. This enables the development of 'turn-off' probes or prodrug strategies where a specific metabolic route is desired.

Procurement as a Structurally Divergent Key Intermediate for Spacer-Containing SAR Libraries

The compound's reported use as a synthetic intermediate in a patented one-pot gold-palladium nanoalloy-catalyzed synthesis creates a bifurcation from Mizoroki-Heck-derived phenylbutanone analogs, offering a procurable starting material with a built-in benzyl ether spacer for structure-activity relationship (SAR) studies that require this specific oxidation-sensitive linkage.

Quote Request

Request a Quote for 4-[(3-Methoxyphenyl)methoxy]butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.